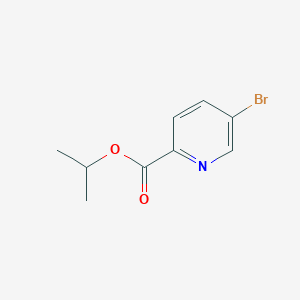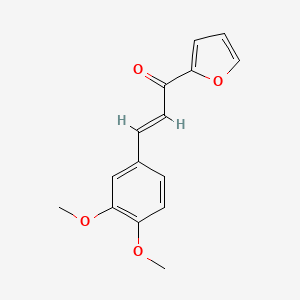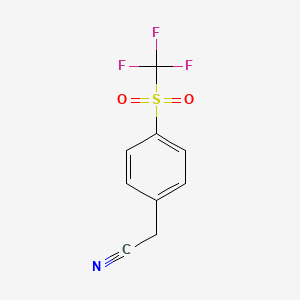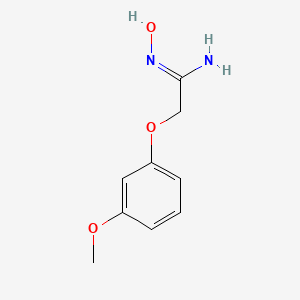
1-(2,3-Difluoro-4-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,3-Difluoro-4-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H5F2IO. It has a molecular weight of 282.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H5F2IO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 . This indicates the compound consists of a two-ring structure with iodine and fluorine substituents. For a detailed structural analysis, please refer to a molecular modeling software or database. Physical and Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the web search results.Applications De Recherche Scientifique
Polymer Synthesis
One area of application for compounds with difluoro and iodo substituents on an aromatic ring involves the synthesis of advanced polymers. For example, Kricheldorf et al. (2005) demonstrated the use of difluorobenzonitriles in the synthesis of multicyclic poly(benzonitrile ether)s. These polymers were produced via polycondensation, resulting in tree-shaped and cyclic polyethers with high solubility and unique properties, hinting at the potential of halogenated and fluorinated compounds in creating novel polymeric materials with specific structural and functional characteristics (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Antifungal Agents
In the realm of pharmaceuticals, difluorinated compounds have been investigated for their bioactivity. Eto, Kaneko, and Sakamoto (2000) designed and synthesized new 1,2,4-triazoles featuring a difluoro(heteroaryl)methyl moiety. These compounds, derived from reactions involving difluoro(heteroaryl)ethanones, exhibited significant antifungal activities against yeasts and filamentous fungi, showcasing the potential of difluoro compounds as bioactive agents (Eto, Kaneko, & Sakamoto, 2000).
Organic Synthesis and Functionalization
Halnor et al. (2006) explored the condensation reactions of various nucleophiles with 3-formylchromone, demonstrating the synthetic versatility of compounds with difluoro groups in creating a wide range of heterocyclic compounds. This research suggests the utility of difluorinated phenyl ethanones in synthesizing complex organic molecules, which could be applicable to the development of pharmaceuticals, agrochemicals, and organic materials (Halnor, Dalvi, Joshi, Gill, & Karale, 2006).
Chemical Characterization and Analysis
In forensic and analytical chemistry, the identification and characterization of novel compounds are crucial. A study by Bijlsma et al. (2015) on a novel cathinone derivative demonstrates the comprehensive analytical approaches needed to elucidate the structure of new chemical entities. While this study does not directly involve 1-(2,3-Difluoro-4-iodophenyl)ethanone, it underscores the importance of advanced analytical techniques in characterizing and understanding the properties of halogenated and fluorinated organic compounds (Bijlsma, Miserez, Ibáñez, Vicent, Guillamón, Ramsey, & Hernández, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,3-difluoro-4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGYSIHHHPGULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)I)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
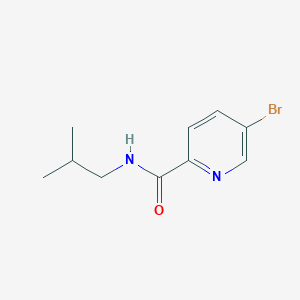
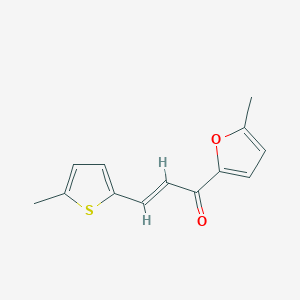
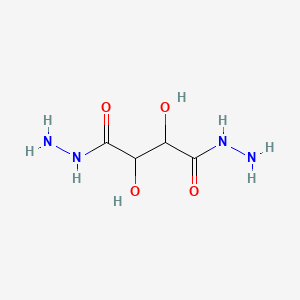

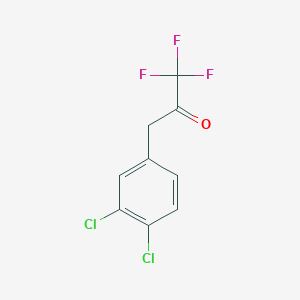

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)
